
3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It’s an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . Isoxazole is another organic compound, forming a five-membered ring with three carbon atoms and one oxygen and nitrogen atom each .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different nucleophiles and electrophiles .Molecular Structure Analysis
The molecular structure of thiophene includes a five-membered ring with four carbon atoms and one sulfur atom . Isoxazole, on the other hand, consists of a five-membered ring with three carbon atoms and one oxygen and nitrogen atom each .Chemical Reactions Analysis
Thiophene-based analogs have been synthesized by heterocyclization of various substrates . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Chemical Properties
This compound, due to its complex structure, is not directly mentioned in the papers. However, related research on isoxazole compounds and derivatives provides insights into potential applications and characteristics. Isoxazoles are a class of heterocyclic compounds with notable chemical properties and applications in various fields, including pharmaceuticals and agriculture.
Chemical Synthesis and Characterization : The synthesis and characterization of isoxazole derivatives are fundamental in understanding their chemical behavior and potential applications. For instance, the synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea demonstrates the versatility of isoxazole compounds in chemical synthesis, showing good inhibitory activity against specific targets (Liang Fu-b, 2014) Liang Fu-b, 2014.
Insecticidal Activity : Isoxazole derivatives have been explored for their insecticidal properties. A study reported the preparation and insecticidal activity evaluation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, indicating the potential of isoxazole compounds in developing new insecticides (G. Yu et al., 2009) G. Yu et al., 2009.
Antimicrobial and Anticancer Properties : Further research into isoxazole derivatives has revealed their antimicrobial and anticancer potentials. Synthesis and biological evaluation of new pyridines, isoxazoles, and isoxazolopyridazines bearing a 1,2,3-triazole moiety showed good anti-hepatic cancer results, emphasizing the significance of isoxazole compounds in medicinal chemistry (Anhar Hassan et al., 2019) Anhar Hassan et al., 2019.
Catalytic Applications : The use of isoxazole derivatives in catalysis has been explored, with bimetallic composite catalysts based on isoxazole ligands showing high activity in Suzuki reactions, which are critical for synthesizing heterobiaryls containing furyl and thienyl rings. This highlights the role of isoxazole derivatives in facilitating chemical reactions (N. A. Bumagin et al., 2019) N. A. Bumagin et al., 2019.
Mechanism of Action
While the specific mechanism of action for “3,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide” is not available, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
3,5-dimethyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-9-13(10(2)19-17-9)15(18)16-14(11-5-7-20-8-11)12-4-3-6-21-12/h3-8,14H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIDLXICNZTQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
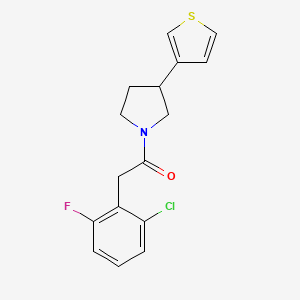

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2827894.png)
![1-(2-methoxybenzoyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2827895.png)

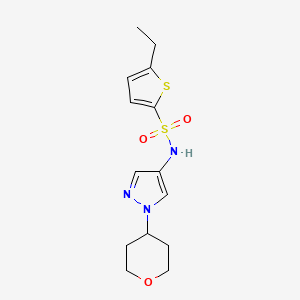
![Methyl 5-ethyl-7-(2-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2827899.png)
![4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B2827900.png)
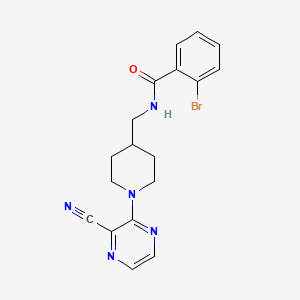
![2-((3-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2827904.png)
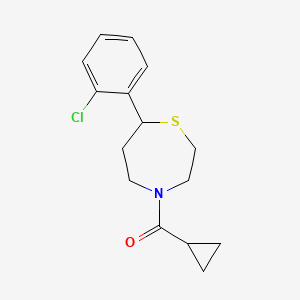
![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2827911.png)
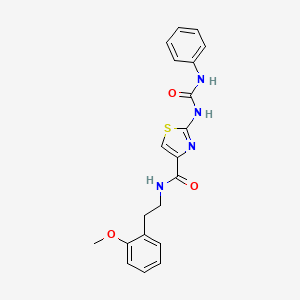
![3-(3-Fluorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2827915.png)
